Human Liver Microsome Metabolic Stability: Preferable Performance Among Structurally Diverse Ketolide Candidates
Antibacterial agent 191 (compound 11a) demonstrated preferable metabolic stability compared with four other structurally diverse C11-substituted ketolide candidates (compounds 11b, 11h, 12d, and 12i) when tested in human liver microsomes [1]. This intra-series selection outcome establishes 11a as the metabolic stability lead within this specific compound panel.
| Evidence Dimension | Metabolic stability in human liver microsomes |
|---|---|
| Target Compound Data | Exhibited preferable metabolic stability (selected from 5 candidates) |
| Comparator Or Baseline | Compounds 11b, 11h, 12d, 12i (all tested concurrently) |
| Quantified Difference | Qualified as 'preferable' among the five tested compounds; exact quantitative clearance values not reported in abstract |
| Conditions | Human liver microsome stability testing, compounds selected based on antibacterial activity, cytotoxicity, and structural diversity [1] |
Why This Matters
For researchers advancing ketolide candidates beyond in vitro antibacterial screening, metabolic stability is a critical determinant of in vivo pharmacokinetic feasibility; selecting the lead compound from a panel of structurally diverse analogs reduces the risk of early-stage attrition due to rapid hepatic clearance.
- [1] Bian C, Zhang J, Zheng X, Qiao M, Li Y, Chen X, Si S. Synthesis and structure-activity relationships of novel 14-membered 2-fluoro ketolides with structural modification at the C11 position. Eur J Med Chem. 2024 Mar 5;267:116181. View Source
